2-Methoxy-4-methylphenol - 93-51-6

2-Methoxy-4-methylphenol

Catalog Number: EVT-265176
CAS Number: 93-51-6
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Methoxy-4-methylphenol, also known as guaiacol, is an organic compound with the chemical formula C7H8O2. It is a colorless to yellowish liquid with a characteristic odor and is commonly used in the fragrance and flavor industry. Guaiacol is also found in wood smoke and is a byproduct of the pyrolysis of lignin. In recent years, guaiacol has gained attention for its potential therapeutic and environmental applications. This paper will discuss the synthesis, biological activity, and applications of guaiacol.

Vanillin (4-Hydroxy-3-methoxybenzaldehyde)

Relevance: Vanillin is a key compound related to 2-methoxy-4-methylphenol in numerous research studies. It serves as a precursor to 2-methoxy-4-methylphenol in hydrodeoxygenation reactions, a process crucial for upgrading bio-oil derived from lignin. [, , , , , , , ] These studies investigate various catalysts and reaction conditions to optimize the conversion of vanillin to 2-methoxy-4-methylphenol, a promising biofuel. The structural similarity between these compounds, particularly the shared methoxyphenol moiety, makes this conversion feasible.

Guaiacol (2-Methoxyphenol)

Relevance: Guaiacol is another phenolic compound closely related to 2-methoxy-4-methylphenol, sharing the core structure of methoxyphenol. [, , ] Research indicates that both compounds are present in beechwood creosote and contribute to its antioxidant properties. [] These compounds likely originate from the thermal degradation of lignin during creosote production.

Eugenol (4-Allyl-2-methoxyphenol)

Relevance: Eugenol, structurally similar to 2-methoxy-4-methylphenol, is found in cade oil and exhibits synergistic effects with α-ionol in attracting male Bactrocera latifrons (Diptera: Tephritidae). [] Both compounds possess a methoxyphenol moiety, suggesting that this structural feature might be crucial for their synergistic action.

Isoeugenol (2-Methoxy-4-propenylphenol)

Relevance: Isoeugenol, similar to 2-methoxy-4-methylphenol and eugenol, is present in cade oil and shows potential for synergizing the attractiveness of α-ionol to male Bactrocera latifrons. [] This suggests a shared mechanism of action, potentially linked to their structural similarity, specifically the presence of a methoxyphenol moiety.

2-Methoxy-4-ethylphenol

Relevance: 2-Methoxy-4-ethylphenol, like 2-methoxy-4-methylphenol, is a component of cade oil and demonstrates synergistic effects with α-ionol in attracting male Bactrocera latifrons. [] The close structural similarity between these compounds, particularly the shared methoxyphenol core and variation in the alkyl side chain, highlights the importance of these structural features in their biological activity.

2-Methoxy-4-propylphenol

Relevance: 2-Methoxy-4-propylphenol, alongside 2-methoxy-4-methylphenol, is present in cade oil and displays synergistic activity with α-ionol in attracting male Bactrocera latifrons. [] Their structural similarity, specifically the shared methoxyphenol moiety and differences in the alkyl side chain, provides insights into the structure-activity relationship of these compounds.

4-Hydroxymethyl-2-methoxyphenol (Vanillyl Alcohol)

Relevance: Vanillyl alcohol is a key intermediate in the hydrodeoxygenation of vanillin to 2-methoxy-4-methylphenol. [] It highlights the step-wise reduction process involved in this transformation, where vanillin is first hydrogenated to vanillyl alcohol before further conversion to 2-methoxy-4-methylphenol.

p-Cresol (4-Methylphenol)

Relevance: p-Cresol, along with 2-methoxy-4-methylphenol, is mentioned as a significant phenolic compound in Scotch and Japanese whiskies. [, , , , , ] These phenolic compounds contribute to the smoky aroma of these whiskies, a characteristic attributed to the use of peat smoke during the malting process.

3-Ethylphenol

Relevance: 3-Ethylphenol is another significant phenolic compound found in peaty whisky, particularly those from Islay. [] It significantly contributes to the smoky aroma profile of these whiskies, emphasizing the diversity of phenolic compounds derived from peat smoke during the malting process.

2,6-Dimethoxyphenol (Syringol)

Relevance: Syringol and 2-methoxy-4-methylphenol are investigated in studies exploring the atmospheric degradation of lignin-derived compounds. [, ] The presence of multiple methoxy groups influences their reactivity with hydroxyl radicals, a crucial aspect of atmospheric chemistry.

3-Methoxyphenol

Relevance: 3-Methoxyphenol and 2-methoxy-4-methylphenol are both studied in the context of their reactions with nitrate radicals in the atmosphere. [] Understanding the kinetics of these reactions is essential for assessing the fate and impact of lignin-derived compounds in the environment.

12. 2,6-Bis(1,1-dimethylethyl)-4-methylphenol Compound Description: 2,6-Bis(1,1-dimethylethyl)-4-methylphenol is a synthetic antioxidant. Relevance: It was identified as a major volatile component of red pepper oleoresin, along with 2-methoxy-4-methylphenol. []

4-Ethyl-2-methoxyphenol

Compound Description: 4-Ethyl-2-methoxyphenol is a phenolic compound found in various plant-based products and contributes to their aroma profile. It is structurally similar to other phenolic compounds like guaiacol and eugenol. Relevance: It has been identified in Scotch and Japanese whiskies, alongside 2-methoxy-4-methylphenol, as a potential contributor to the smoky aroma of these spirits. [, , , ]

14. 5-Methyl-2-furancarboxaldehyde Compound Description: 5-Methyl-2-furancarboxaldehyde, also known as 5-methylfurfural, is a heterocyclic compound often formed during the thermal degradation of carbohydrates. Relevance: It was identified as a major volatile component of red pepper oleoresin, along with 2-methoxy-4-methylphenol, and exhibited significant loss during thermal processing. []

15. 3,4-Dimethoxyphenol Compound Description: 3,4-Dimethoxyphenol is a phenolic compound found in various plant sources. Relevance: It was identified as one of the dominant volatile components in coconut shell liquid smoke, which is used as a natural food preservative and flavoring agent, along with 2-methoxy-4-methylphenol. []

Properties

CAS Number

93-51-6

Product Name

2-Methoxy-4-methylphenol

IUPAC Name

2-methoxy-4-methylphenol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,9H,1-2H3

InChI Key

PETRWTHZSKVLRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)OC

Solubility

slightly soluble in water
miscible (in ethanol)

Synonyms

2-methoxy-4-methylphenol
4-methylguaiacol
creosol

Canonical SMILES

CC1=CC(=C(C=C1)O)OC

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